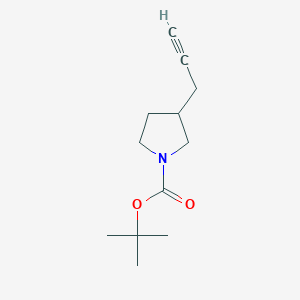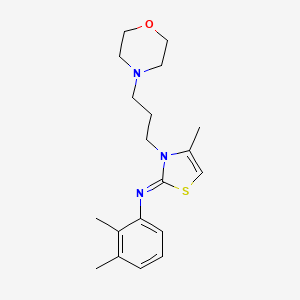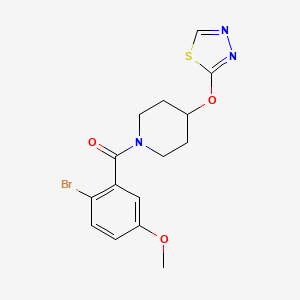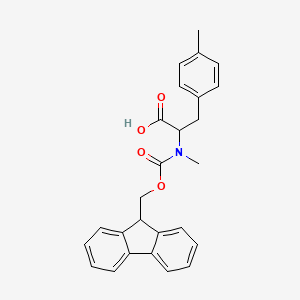![molecular formula C11H12O3 B2767614 5-[(3-Hydroxyphenyl)methyl]oxolan-2-one CAS No. 21618-91-7](/img/structure/B2767614.png)
5-[(3-Hydroxyphenyl)methyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Hydroxyphenyl)methyl]oxolan-2-one is a chemical compound with the CAS Number: 21618-91-7 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 5-(3-hydroxybenzyl)dihydro-2(3H)-furanone .
Molecular Structure Analysis
The InChI code for 5-[(3-Hydroxyphenyl)methyl]oxolan-2-one is 1S/C11H12O3/c12-9-3-1-2-8(6-9)7-10-4-5-11(13)14-10/h1-3,6,10,12H,4-5,7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-[(3-Hydroxyphenyl)methyl]oxolan-2-one is a powder at room temperature . It has a melting point of 105-106 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Potential of Naringenin : Naringenin, a citrus flavonoid, demonstrates potent pharmacological activities with potential therapeutic applications in neurological, cardiovascular, gastrointestinal, metabolic, and malignant disorders. Its effects are primarily attributed to anti-inflammatory and antioxidant actions, suggesting its potential as a dietary adjunct in treating various ailments (Rani et al., 2016).
Environmental and Toxicological Studies : Research on triclosan, a widely used antimicrobial agent, highlights concerns regarding its environmental persistence, toxicity, and potential to induce bacterial resistance. Such studies underscore the importance of evaluating environmental and health impacts of chemical compounds commonly used in consumer products (Bedoux et al., 2012).
Sustainable Chemistry and Material Science : The conversion of plant biomass to furan derivatives like 5-Hydroxymethylfurfural (HMF) illustrates the shift towards renewable feedstocks for the chemical industry. HMF and its derivatives are explored for their potential in producing polymers, functional materials, and fuels, highlighting the role of sustainable chemistry in addressing environmental challenges (Chernyshev et al., 2017).
Analytical and Biochemical Research : Studies on antioxidants, including hydroxycinnamic acids and their structure-activity relationships, provide insights into designing more effective antioxidant molecules. Such research is vital for developing dietary supplements and functional foods with enhanced health benefits (Razzaghi-Asl et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(3-hydroxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-2-8(6-9)7-10-4-5-11(13)14-10/h1-3,6,10,12H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWFHBSBNKNWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21618-91-7 |
Source


|
| Record name | 5-[(3-hydroxyphenyl)methyl]oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(6-chloro-3-pyridinyl)methyl]Piperazine](/img/structure/B2767536.png)

![6-[(3-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2767540.png)
![5-Bromo-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2767541.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2767542.png)


![1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2767549.png)

![(E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2767551.png)
![(4-Benzylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2767552.png)
